molecular formula C17H21NO3 B2631412 [1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine CAS No. 626205-40-1

[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

Cat. No. B2631412
M. Wt: 287.359
InChI Key: FHLRGWXVDDMYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine” is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC1=CC (=C (C=C1)C (CC=C)NCC2=CC=CO2)OC . This indicates that the compound contains a furan ring attached to an amine group, and a phenyl ring substituted with two methoxy groups .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 409.6±45.0 °C at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Synthesis and Chemical Reactivity

A novel approach for synthesizing ester and amide derivatives containing furan rings was developed, leveraging 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. This method produced N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate efficiently, highlighting a versatile synthesis pathway for compounds with potential biological activities (Janczewski et al., 2021).

Biological Activities and Applications

The synthesis of novel benzoxazine and aminomethyl derivatives from eugenol was conducted to explore their biological activities. These compounds, including 4-allyl-2-{[(furan-2-ylmethyl)-amino]-methyl}-6-methoxyphenol, demonstrated toxicity in a brine shrimp lethality test, indicating potential for bioactivity studies (Rudyanto et al., 2014).

Structural and Chemical Characterization

Crystal structure analysis of butyl 2-amino-5-hydroxy-4-(4-nitro-phenyl)benzo-furan-3-carboxylate and related compounds revealed promising anti-tumoral activity, emphasizing the importance of structural elucidation in understanding the pharmacological potential of furan derivatives (Diana et al., 2019).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-6-16(18-12-14-7-5-10-21-14)15-9-8-13(19-2)11-17(15)20-3/h4-5,7-11,16,18H,1,6,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLRGWXVDDMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CC=C)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine

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